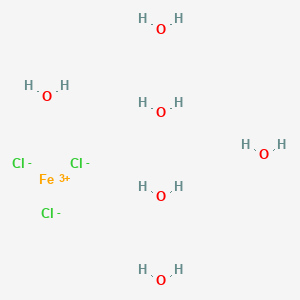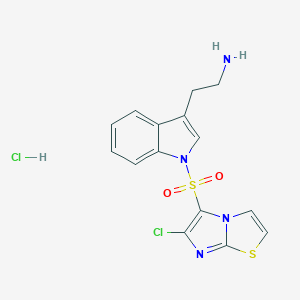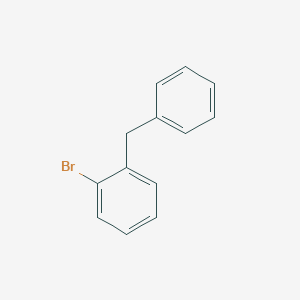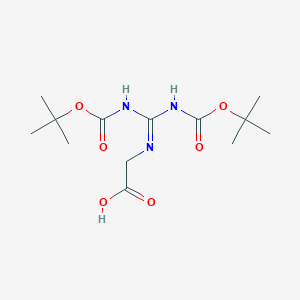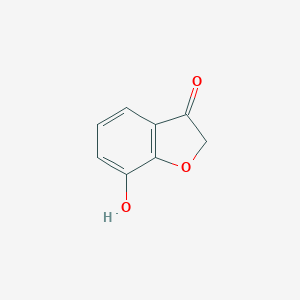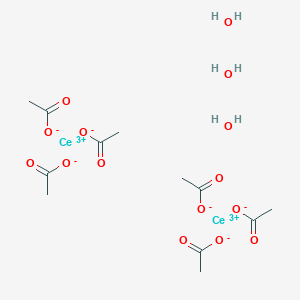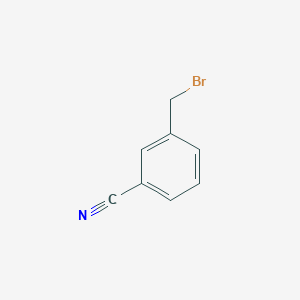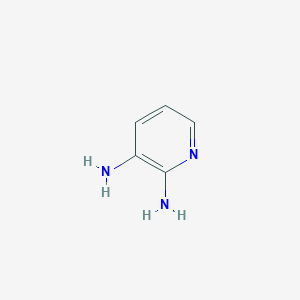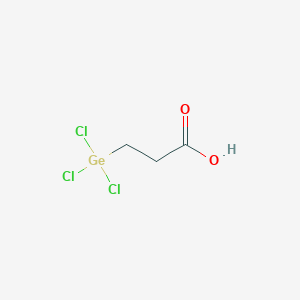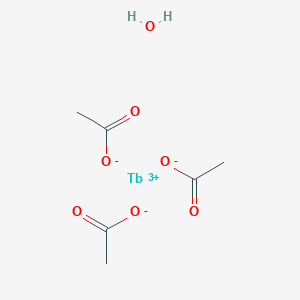
Terbium acetate hydrate
Overview
Description
Terbium is a rare earth metal that has several applications in the field of science and technology. One of its most significant applications is in the form of terbium acetate hydrate, which is a compound that has been extensively studied for its unique properties.
Scientific Research Applications
Photovoltaic Efficiency Enhancement
Terbium acetate hydrate (TAH) doped in poly methyl methacrylate (PMMA) is synthesized using the solvent evaporation method. This composite material shows potential in enhancing photovoltaic efficiency of solar cells by converting ultraviolet light to visible light. The doping of TAH in PMMA significantly increases the total radiant and luminous fluxes, demonstrating its utility as an ultraviolet→visible conversion layer in solar cells (Qi et al., 2015).
Fluorescence Detection in High-Performance Liquid Chromatography
TAH is utilized in a fluorescence detection system for high-performance liquid chromatography. It's used in post-column derivatization for the determination of catecholamines like norepinephrine, epinephrine, and dopamine. The sensitivity and rapidity of this method make it an effective tool for analyzing these compounds in urine samples (Fotopoulou & Ioannou, 2002).
Sensor Applications
A terbium(III)-selective sensor, using TAH as a component, shows high selectivity and sensitivity. This electrode can be used in various environmental and medicinal applications, demonstrating its versatility and effectiveness in detecting terbium ions in different samples (Gupta et al., 2008).
Magnetic Drug Carriers
TAH-modified magnetic drug carriers show promise in targeted anticancer radiotherapy and imaging techniques. The synthesis of these carriers involves the integration of terbium ions with iron oxide nanoparticles, extending their potential applications in biomedicine (Nieciecka et al., 2022).
Optical Device Applications
Novel terbium complexes involving TAH show potential in the development of optical devices. These complexes, when used in organic electroluminescent (EL) devices, exhibit bright and efficient luminescence, indicating their usefulness in advanced lighting and display technologies (Zheng et al., 2002).
Mechanism of Action
Target of Action
Terbium acetate hydrate is a chemical compound with the formula Tb(CH3COO)3.xH2O . It is primarily used as a precursor in the production of various materials and catalysts . .
Mode of Action
The mode of action of this compound is largely based on its chemical properties. It reacts with caesium carbonate to form a precipitation of terbium hydroxycarbonate . This reaction is irradiated with ultraviolet light with a wavelength of 365 nm, which has the characteristic green light of terbium .
Biochemical Pathways
Instead, it is used in the synthesis of other compounds, such as terbium oxide , which may have more direct interactions with biological systems.
Pharmacokinetics
It is soluble in water and moderately soluble in strong mineral acids , which could influence its absorption, distribution, metabolism, and excretion (ADME) if it were to be used in a biological context.
Result of Action
The primary result of this compound’s action is the production of other compounds. For example, it can be used as a precursor to prepare terbium oxide , a compound used in the production of phosphors, scintillators, catalysts, and magneto-optic materials .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and light. The tetrahydrate of terbium acetate can lose hydration at 60 °C, obtaining the anhydrate at 180 °C, which starts to decompose at 220 °C, forming terbium oxide at 650 °C . Additionally, the reaction of this compound with caesium carbonate is irradiated with ultraviolet light .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Its luminescent properties suggest that it may interact with certain enzymes and proteins that are sensitive to light or electromagnetic radiation .
Cellular Effects
Given its luminescent properties, it could potentially be used as a marker in cellular imaging studies to track cellular processes and changes in gene expression .
Molecular Mechanism
It is known to emit a characteristic green light when irradiated with ultraviolet light , suggesting that it may interact with biomolecules that absorb or emit light in this wavelength range .
Temporal Effects in Laboratory Settings
It is known that the tetrahydrate of Terbium Acetate can lose hydration at 60 °C, obtaining the anhydrate at 180 °C, which starts to decompose at 220 °C, forming Terbium oxide at 650 °C .
Properties
IUPAC Name |
terbium(3+);triacetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Tb/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFVJHPGFMTTMB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Tb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O7Tb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597397 | |
| Record name | Terbium(3+) acetate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16922-07-9 | |
| Record name | Terbium(3+) acetate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of terbium acetate hydrate in the fabrication of Tb-YSZ thin films?
A1: In the study by [], this compound serves as the precursor material for introducing terbium (Tb) into the YSZ matrix. During the electrostatic spray deposition (ESD) process, a solution containing this compound, along with yttrium and zirconium precursors, is sprayed onto a heated substrate. The high temperature decomposes the precursors, including this compound, leading to the formation of the desired Tb-YSZ thin film.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate](/img/structure/B105605.png)
![4-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B105606.png)
